molecular formula C11H10N2O3 B3358172 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- CAS No. 77671-30-8

2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-

Cat. No.: B3358172
CAS No.: 77671-30-8
M. Wt: 218.21 g/mol
InChI Key: JTFOBZVBRCBPKD-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: is a chemical compound belonging to the class of imidazol-2-ones. This compound is characterized by its molecular structure, which includes an imidazole ring substituted with a hydroxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate starting materials, such as 1,3-dihydro-2H-imidazol-2-one and 4-hydroxybenzoic acid .

  • Condensation Reaction: : The starting materials undergo a condensation reaction, often facilitated by a catalyst, to form the desired compound.

  • Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the imidazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: has several scientific research applications:

  • Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: : The compound and its derivatives are explored for their therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

  • Industry: : It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-: can be compared with other similar compounds, such as:

  • 1,3-Dihydro-2H-imidazol-2-one: : A simpler analog without the hydroxybenzoyl and methyl groups.

  • 1,3-Dihydro-4-methyl-2H-imidazol-2-one: : Similar structure but with a different substituent on the imidazole ring.

  • 1,3-Dihydro-4-methyl-5-(4-methylthiobenzoyl)-2H-imidazol-2-one (Enoximone): : A related compound with a thiobenzoyl group instead of a hydroxybenzoyl group.

These compounds share structural similarities but exhibit different biological activities and properties due to variations in their substituents. 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- is unique in its combination of hydroxybenzoyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-hydroxybenzoyl)-5-methyl-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-9(13-11(16)12-6)10(15)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFOBZVBRCBPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574436
Record name 4-(4-Hydroxybenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77671-30-8
Record name 4-(4-Hydroxybenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a melt of 26 g (0.23 mole) of pyridine hydrochloride at 200°-205° C. is added 5.3 g (0.023 mole) of 1,3-dihydro-4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-2-one and the mixture is stirred mechanically for 30 minutes. The reaction mixture is poured on ice-2NHCl. The resulting precipitate is washed with water and recrystallized from isopropanol-water to give the title compound. M.P. >300° C. λ(max)(methanol) 320 nm (ε=13,200).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-
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2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-
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2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-
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2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-
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2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-
Reactant of Route 6
2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-

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